molecular formula C17H19BrN2S B3600246 6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide

6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide

Cat. No.: B3600246
M. Wt: 363.3 g/mol
InChI Key: CEJKRAUERILTPC-UHFFFAOYSA-N
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Description

6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide is a compound belonging to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

The synthesis of 6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper salts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-tert-butylsulfanyl-2-phenylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S.BrH/c1-17(2,3)20-14-9-10-16-18-15(12-19(16)11-14)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKRAUERILTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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